4-(4,4-difluorocyclohexyl)-1H-pyrazole
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Overview
Description
4-(4,4-Difluorocyclohexyl)-1H-pyrazole is a synthetic organic compound characterized by the presence of a difluorocyclohexyl group attached to a pyrazole ring
Preparation Methods
The synthesis of 4-(4,4-difluorocyclohexyl)-1H-pyrazole typically involves the reaction of 4,4-difluorocyclohexanone with hydrazine derivatives under controlled conditions. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction. Industrial production methods may involve the use of more efficient catalysts and optimized reaction conditions to increase yield and purity .
Chemical Reactions Analysis
4-(4,4-Difluorocyclohexyl)-1H-pyrazole undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the difluorocyclohexyl group can be replaced by other nucleophiles under appropriate conditions
Scientific Research Applications
4-(4,4-Difluorocyclohexyl)-1H-pyrazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific molecular pathways.
Industry: It is used in the development of new materials and as an intermediate in the production of agrochemicals and pharmaceuticals .
Mechanism of Action
The mechanism of action of 4-(4,4-difluorocyclohexyl)-1H-pyrazole involves its interaction with specific molecular targets, such as enzymes or receptors. The difluorocyclohexyl group can influence the binding affinity and selectivity of the compound, leading to specific biological effects. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby modulating biochemical pathways .
Comparison with Similar Compounds
4-(4,4-Difluorocyclohexyl)-1H-pyrazole can be compared with other similar compounds, such as:
4,4-Difluorocyclohexanemethanol: This compound shares the difluorocyclohexyl group but differs in its functional group, which is a methanol instead of a pyrazole.
4,4-Difluorocyclohexanone: Similar in structure but contains a ketone group instead of a pyrazole ring.
4,4-Difluorocyclohexylamine: Contains an amine group instead of a pyrazole ring .
These comparisons highlight the unique properties of this compound, particularly its pyrazole ring, which imparts distinct chemical and biological characteristics.
Properties
Molecular Formula |
C9H12F2N2 |
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Molecular Weight |
186.20 g/mol |
IUPAC Name |
4-(4,4-difluorocyclohexyl)-1H-pyrazole |
InChI |
InChI=1S/C9H12F2N2/c10-9(11)3-1-7(2-4-9)8-5-12-13-6-8/h5-7H,1-4H2,(H,12,13) |
InChI Key |
FYYXWXOLZOAXOB-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CCC1C2=CNN=C2)(F)F |
Origin of Product |
United States |
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